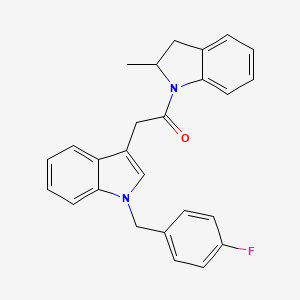

![molecular formula C26H30N2O8 B2982755 [2-氧代-2-(3,4,5-三甲氧基苯基)乙基] 6-甲基-2-氧代-4-(4-丙氧基苯基)-3,4-二氢-1H-嘧啶-5-甲酸酯 CAS No. 2089255-41-2](/img/structure/B2982755.png)

[2-氧代-2-(3,4,5-三甲氧基苯基)乙基] 6-甲基-2-氧代-4-(4-丙氧基苯基)-3,4-二氢-1H-嘧啶-5-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

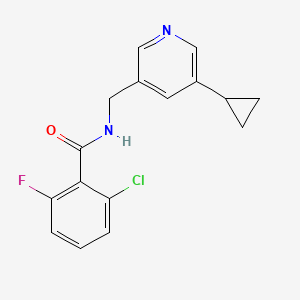

This compound is a pyrimidine derivative, which is a class of compounds that have a wide range of biological activities. Pyrimidines are part of many important biomolecules, such as the nucleic acids DNA and RNA .

Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has several other functional groups attached to it, including a trimethoxyphenyl group and a propoxyphenyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, charge distribution, and the specific functional groups it contains .科学研究应用

合成和结构研究

一些研究工作重点关注合成和了解与指定化学结构相关的化合物的结构特征。这些工作包括对 Biginelli 化合物的合成及其反应的研究,这些化合物与所讨论的化合物密切相关,并形成具有潜在生物和化学用途的各种衍生物。例如,Kappe 和 Roschger (1989) 研究了 Biginelli 化合物的各种反应,这些化合物是四氢嘧啶的衍生物,重点介绍了创建嘧啶噻嗪和噻唑嘧啶的方法 (Kappe & Roschger, 1989)。同样,胡杨 (2009) 详细介绍了嘧啶衍生物的晶体结构,提供了对这些化合物的分子排列和潜在相互作用的见解 (胡杨,2009)。

化学性质和反应

对四氢嘧啶衍生物的化学性质和反应的研究导致了发现各种合成新化合物的途径。Lebed 等人 (2009) 探索了氮杂-Wittig 反应,然后进行分子内环化,以产生多功能四氢咪唑并嘧啶酮 (Lebed 等人,2009)。此外,Terentjeva 等人 (2013) 详细介绍了一种获得 6-未取代二氢嘧啶酮的方法,进一步扩大了这些化合物的潜在化学操作和应用范围 (Terentjeva 等人,2013)。

在材料科学和生物学中的潜在应用

一些研究旨在探索四氢嘧啶衍生物在材料科学和生物学中的潜在应用。例如,Nikalje 等人 (2017) 合成了新的色酮-嘧啶偶联衍生物,并分析了它们的抗菌活性,表明这些化合物在制造具有生物相关性的材料中具有广泛的用途 (Nikalje 等人,2017)。Ghashang 等人 (2013) 关于合成色并嘧啶衍生物及其抗菌评估的研究进一步支持了这些化合物可以用作新型抗菌剂的观点 (Ghashang 等人,2013)。

安全和危害

未来方向

作用机制

Target of Action

The primary targets of this compound are likely to be tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to a variety of changes. For instance, it can inhibit tubulin, a protein essential for mitosis, thereby disrupting cell division . It can also inhibit Hsp90, a chaperone protein that helps other proteins fold properly, which can lead to the degradation of Hsp90 client proteins . The compound can inhibit TrxR, an enzyme involved in maintaining the redox state within cells, leading to increased oxidative stress .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, affecting the mitotic spindle assembly and leading to cell cycle arrest . By inhibiting Hsp90, it disrupts multiple signaling pathways that depend on Hsp90 client proteins . By inhibiting TrxR, it disrupts the cellular redox balance, leading to oxidative stress and potentially cell death .

Pharmacokinetics

The presence of the trimethoxyphenyl (TMP) group may enhance its lipophilicity, potentially improving its absorption and distribution . The compound’s metabolic stability and excretion patterns remain to be determined.

Result of Action

The compound’s action results in a variety of molecular and cellular effects. It can cause cell cycle arrest, protein degradation, oxidative stress, and potentially cell death . These effects can contribute to its potential anti-cancer, anti-fungal, anti-bacterial, and anti-viral activities .

属性

IUPAC Name |

[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-6-11-35-18-9-7-16(8-10-18)23-22(15(2)27-26(31)28-23)25(30)36-14-19(29)17-12-20(32-3)24(34-5)21(13-17)33-4/h7-10,12-13,23H,6,11,14H2,1-5H3,(H2,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTMSXVQQDRQTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2982673.png)

![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)

![2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2982676.png)

![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2982680.png)

![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)

![Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B2982686.png)

![Benzo[c][2,1]benzoxathiine 6,6-dioxide](/img/structure/B2982691.png)

![N-(2,4-difluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2982695.png)